molecular formula C22H21N3O5 B6542199 methyl 4-{2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate CAS No. 1058207-74-1

methyl 4-{2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate

Cat. No. B6542199
CAS RN: 1058207-74-1
M. Wt: 407.4 g/mol
InChI Key: OHXAWJIPQHTLIX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a pyrimidinyl group, and an acetamido group attached to a benzoate group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidinyl ring, the introduction of the ethoxyphenyl group, and the attachment of the acetamido group . The exact methods would depend on the specific reactions used and the order in which they are carried out.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzoate core . The presence of the ethoxyphenyl and pyrimidinyl groups could potentially introduce steric hindrance, affecting the overall shape of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the pyrimidinyl group might be involved in nucleophilic substitution reactions, while the acetamido group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could increase its solubility in organic solvents, while the pyrimidinyl group might affect its acidity .

properties

IUPAC Name

methyl 4-[[2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-3-30-18-10-6-15(7-11-18)19-12-21(27)25(14-23-19)13-20(26)24-17-8-4-16(5-9-17)22(28)29-2/h4-12,14H,3,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXAWJIPQHTLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate

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